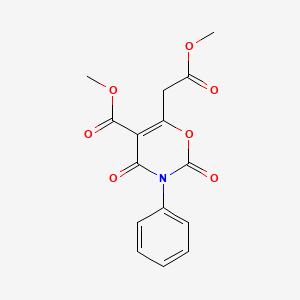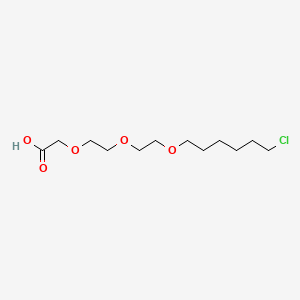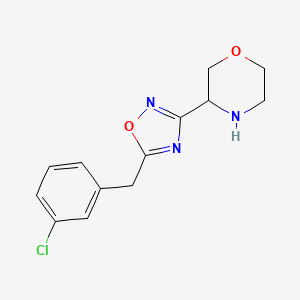
4,5-Bis((diphenylmethylene)amino)phthalonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Bis((diphenylmethylene)amino)phthalonitrile is a complex organic compound with the molecular formula C34H22N4 It is known for its unique structure, which includes two diphenylmethyleneamino groups attached to a phthalonitrile core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Bis((diphenylmethylene)amino)phthalonitrile typically involves the reaction of 4,5-diaminophthalonitrile with benzophenone. The reaction is carried out under specific conditions to ensure the formation of the desired product. The process generally involves:
Reactants: 4,5-diaminophthalonitrile and benzophenone.
Solvent: A suitable solvent such as ethanol or methanol.
Catalyst: A catalyst like p-toluenesulfonic acid may be used to facilitate the reaction.
Temperature: The reaction is typically conducted at elevated temperatures, around 80-100°C.
Time: The reaction mixture is stirred for several hours to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the compound in high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4,5-Bis((diphenylmethylene)amino)phthalonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where one of the functional groups is replaced by another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of corresponding quinones, while reduction could yield amines or other reduced derivatives.
Aplicaciones Científicas De Investigación
4,5-Bis((diphenylmethylene)amino)phthalonitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and materials.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mecanismo De Acción
The mechanism by which 4,5-Bis((diphenylmethylene)amino)phthalonitrile exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 4,5-Bis((dimethylamino)phenyl)phthalonitrile
- 4,5-Bis((diphenylmethylene)amino)benzene
Uniqueness
4,5-Bis((diphenylmethylene)amino)phthalonitrile stands out due to its specific structural features, which confer unique reactivity and binding properties
Propiedades
Fórmula molecular |
C34H22N4 |
|---|---|
Peso molecular |
486.6 g/mol |
Nombre IUPAC |
4,5-bis(benzhydrylideneamino)benzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C34H22N4/c35-23-29-21-31(37-33(25-13-5-1-6-14-25)26-15-7-2-8-16-26)32(22-30(29)24-36)38-34(27-17-9-3-10-18-27)28-19-11-4-12-20-28/h1-22H |
Clave InChI |
XBUJJLIIKFUJJX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=NC2=C(C=C(C(=C2)C#N)C#N)N=C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


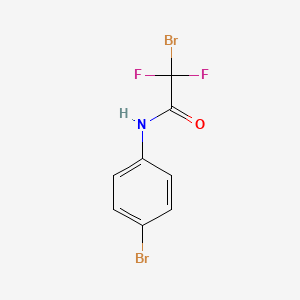
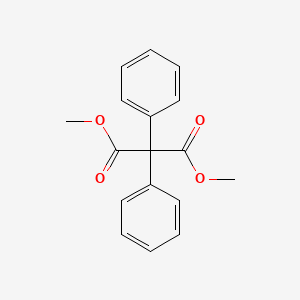
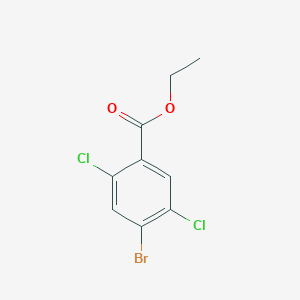
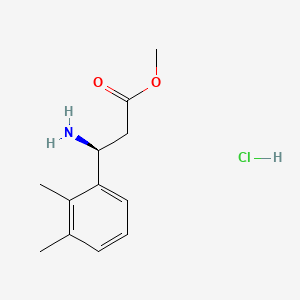
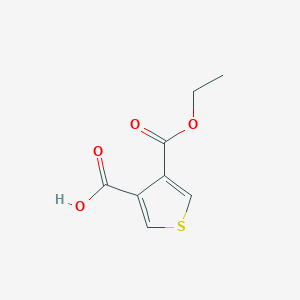
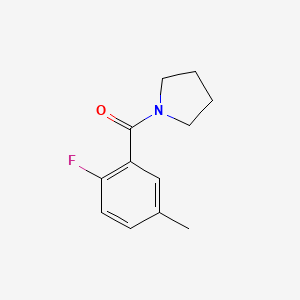
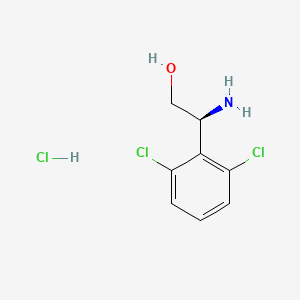


![1-[Bis(4-methylphenyl)methylideneamino]-2-methyl-guanidine](/img/structure/B14021797.png)
